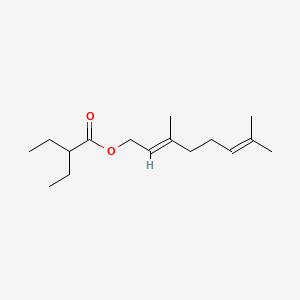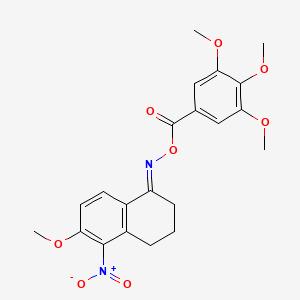
Geranyl-2-ethylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geranyl-2-ethylbutyrate is an organic compound belonging to the class of fatty alcohol esters. It is characterized by its pleasant aroma and is commonly used in the flavor and fragrance industry. The compound has the molecular formula C16H28O2 and a molecular weight of 252.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Geranyl-2-ethylbutyrate can be synthesized through an esterification reaction between geraniol and 2-ethylbutyric acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of geranyl 2-ethylbutyrate often involves the use of biocatalysts. Enzymatic synthesis using lipases, such as Candida antarctica lipase B, has been shown to be effective. This method offers a greener alternative to traditional chemical synthesis, as it operates under milder conditions and reduces the need for toxic solvents .
Chemical Reactions Analysis
Types of Reactions
Geranyl-2-ethylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Geranyl aldehyde and 2-ethylbutyric acid.
Reduction: Geraniol and 2-ethylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Geranyl-2-ethylbutyrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and enzymatic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the flavor and fragrance industry to impart fruity and floral notes to products
Mechanism of Action
The mechanism of action of geranyl 2-ethylbutyrate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The compound’s ester group can undergo hydrolysis, releasing geraniol and 2-ethylbutyric acid, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Geranyl butyrate: Similar in structure but with a butyric acid moiety instead of 2-ethylbutyric acid.
Geranyl acetate: Contains an acetate group instead of 2-ethylbutyric acid.
Geranyl isovalerate: Features an isovaleric acid moiety instead of 2-ethylbutyric acid
Uniqueness
Geranyl-2-ethylbutyrate is unique due to its specific ester group, which imparts distinct olfactory properties. Its synthesis using biocatalysts also makes it a more environmentally friendly option compared to similar compounds .
Properties
CAS No. |
73019-14-4 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 2-ethylbutanoate |
InChI |
InChI=1S/C16H28O2/c1-6-15(7-2)16(17)18-12-11-14(5)10-8-9-13(3)4/h9,11,15H,6-8,10,12H2,1-5H3/b14-11+ |
InChI Key |
PFVYLGTZGQUUOT-SDNWHVSQSA-N |
SMILES |
CCC(CC)C(=O)OCC=C(C)CCC=C(C)C |
Isomeric SMILES |
CCC(CC)C(=O)OC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CCC(CC)C(=O)OCC=C(C)CCC=C(C)C |
density |
0.889-0.896 |
Key on ui other cas no. |
85136-39-6 73019-14-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline](/img/structure/B1623634.png)










